
1,3-Oxazinane-3-carboximidhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Oxazinane-3-carboximidhydrazide is a heterocyclic compound with the molecular formula C₅H₁₂N₄O. It is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Oxazinane-3-carboximidhydrazide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with oxazinane precursors can yield the desired compound. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process often includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended use.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Oxazinane-3-carboximidhydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazinane derivatives with different functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which can convert the compound into its corresponding hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific groups within the oxazinane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.
Substitution: Amines, thiols; often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazinane derivatives with hydroxyl or carbonyl groups, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
1,3-Oxazinane-3-carboximidhydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its medicinal applications includes exploring its role as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins with unique properties.
Mécanisme D'action
The mechanism by which 1,3-oxazinane-3-carboximidhydrazide exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, depending on the compound’s structure and functional groups. The pathways involved may include inhibition or activation of enzymatic activity, binding to receptor sites, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
1,3-Oxazinane-3-carboximidhydrazide can be compared with other similar compounds, such as:
1,3-Oxazolidine-3-carboximidhydrazide: Similar in structure but with different ring size and properties.
1,3-Thiazine-3-carboximidhydrazide: Contains a sulfur atom in the ring, leading to different chemical reactivity and applications.
1,3-Dioxane-3-carboximidhydrazide: Features an oxygen atom in the ring, which affects its stability and reactivity.
The uniqueness of this compound lies in its specific ring structure and the presence of the hydrazide group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H12N4O |
|---|---|
Poids moléculaire |
144.18 g/mol |
Nom IUPAC |
N'-amino-1,3-oxazinane-3-carboximidamide |
InChI |
InChI=1S/C5H12N4O/c6-5(8-7)9-2-1-3-10-4-9/h1-4,7H2,(H2,6,8) |
Clé InChI |
JUXIEOFTEACODZ-UHFFFAOYSA-N |
SMILES isomérique |
C1CN(COC1)/C(=N/N)/N |
SMILES canonique |
C1CN(COC1)C(=NN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


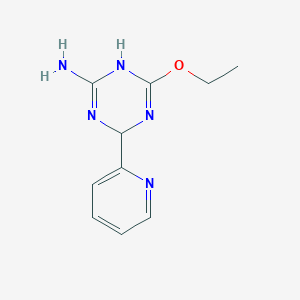
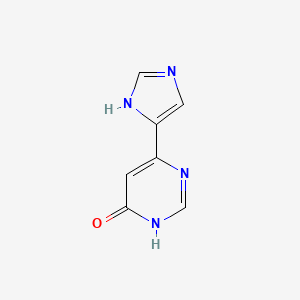
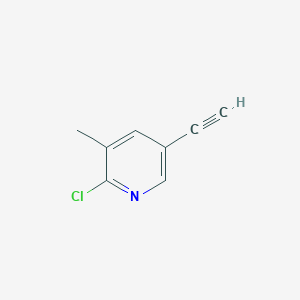
![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
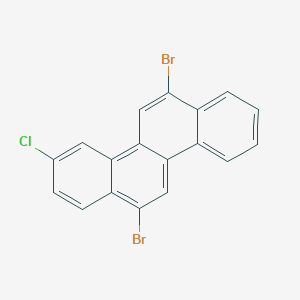
![3,6,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123689.png)
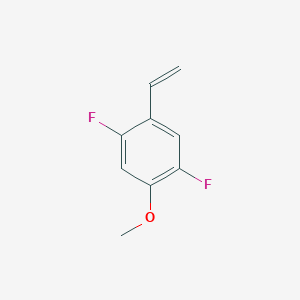
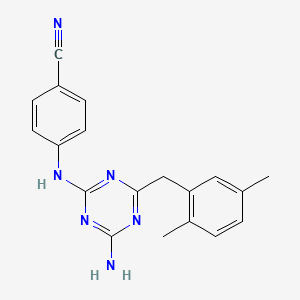
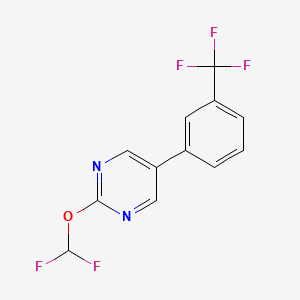
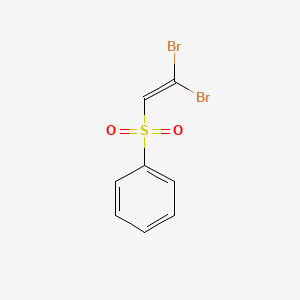
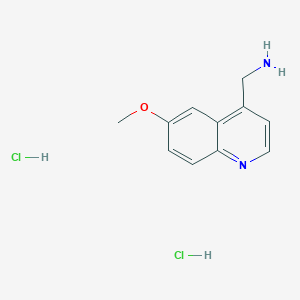

![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B13123739.png)

